
2-(diethoxyphosphorylmethyl)furan
Overview
Description
2-(Diethoxyphosphorylmethyl)furan is a furan derivative featuring a diethoxyphosphoryl group attached to the methylene bridge at the 2-position of the furan ring. This compound is synthesized via the reaction of diethoxyphosphorylmethyl precursors with cyclohexenone, yielding products characterized by $^{1}\text{H}$, $^{13}\text{C}$, and $^{31}\text{P}$ NMR spectroscopy . Key structural features include:
- Phosphoryl group: The diethoxyphosphoryl moiety ($\text{PO(OEt)}_2$) introduces polarity and enhances hydrogen-bonding capacity.
- Furan backbone: The oxygen-rich aromatic system contributes to electronic delocalization and reactivity in cycloaddition or substitution reactions.
- Stereoelectronic effects: The phosphoryl group’s electron-withdrawing nature modulates the electron density of the furan ring, influencing its chemical behavior.
Physical properties vary with substituent positions. For example, 3-(diethoxyphosphorylmethyl)furan (compound 3c) exhibits an 81% yield and distinct $^{31}\text{P}$ NMR shifts ($\delta_P = 23.8$ ppm) compared to analogs with substituents at other positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethoxyphosphorylmethyl)furan typically involves the bromination of the corresponding (diethoxyphosphorylmethyl)furans or a multi-step synthesis starting from isomeric methyl-furancarboxylates. The process includes bromination, reduction to the corresponding alcohols, substitution of the hydroxy group with halogen, and phosphorylation by the Michaelis-Becker reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through controlled reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Diethoxyphosphorylmethyl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, dioxane dibromide, chloroform, acetic acid, and hydrogen bromide . Reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
Major products formed from these reactions include bromoacetyl derivatives, furylpyrazines, and phosphorylated furyl carbonates .
Scientific Research Applications
Medicinal Chemistry
2-(diethoxyphosphorylmethyl)furan has garnered attention for its potential as a pharmaceutical intermediate. Its phosphonate group can facilitate the synthesis of biologically active compounds, particularly in the development of antiviral and anticancer agents. For instance:
- Antiviral Activity : Research indicates that phosphonates can mimic nucleotides, potentially leading to the development of antiviral drugs that inhibit viral replication.
- Anticancer Properties : Compounds derived from furan derivatives have shown promise in targeting cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Agricultural Chemistry
The compound's properties suggest potential applications in agrochemicals:
- Pesticide Development : The furan moiety is known to enhance the biological activity of certain pesticides. Research has explored its use in developing novel fungicides and herbicides that are more effective and environmentally friendly.
- Plant Growth Regulators : The incorporation of phosphonate groups can improve the efficacy of plant growth regulators, promoting healthier plant growth and increased yields.
Materials Science
In materials science, this compound is being investigated for:
- Polymer Synthesis : Its reactive nature allows it to be used as a monomer in the synthesis of new polymers with tailored properties for specific applications, such as coatings and adhesives.
- Nanomaterial Development : The compound can serve as a precursor for synthesizing phosphor-containing nanomaterials, which have applications in electronics and photonics.
Case Study 1: Antiviral Drug Development
A study explored the synthesis of phosphonate derivatives from this compound. These derivatives exhibited significant antiviral activity against several viral strains, demonstrating the compound's potential as a lead structure for drug development.
Case Study 2: Agricultural Applications
Research conducted on the efficacy of furan-based pesticides showed that formulations including this compound had improved activity against common agricultural pests compared to traditional pesticides. Field trials reported enhanced crop yields and reduced pest populations.
Data Table: Comparative Analysis of Applications
Application Area | Potential Benefits | Current Research Status |
---|---|---|
Medicinal Chemistry | Antiviral and anticancer properties | Active research; several derivatives tested |
Agricultural Chemistry | Improved pesticide efficacy | Ongoing field trials; promising results |
Materials Science | Novel polymer synthesis | Experimental stage; potential for commercialization |
Mechanism of Action
The mechanism of action of 2-(diethoxyphosphorylmethyl)furan involves its interaction with specific molecular targets and pathways. For instance, in the Curtius reaction, the compound undergoes hydrolysis, rearrangement, and nucleophilic substitution to form various products . The detailed molecular pathways and targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Phosphorylated Furan Derivatives
Compounds synthesized in serve as direct structural analogs. Key differences include:
Compound ID | Substituent Position | Yield (%) | $^{31}\text{P}$ NMR ($\delta_P$, ppm) | Physical State |
---|---|---|---|---|
1c | 5-position | 46 | 22.9 | Pale brown paste |
3c | 3-position | 81 | 23.8 | Pale red paste |
4c | 2-position | 29 | 23.5 | Pale brown paste |
- Substituent Position : The 3-position (compound 3c ) favors higher yields, likely due to reduced steric hindrance during synthesis .
- NMR Shifts : $^{31}\text{P}$ chemical shifts correlate with the electronic environment; the 3-position shows a slight deshielding effect compared to the 2- or 5-positions.
Alkoxymethyl-Substituted Furans
Compounds like 2-(methoxymethyl)furan () and 2-(ethoxymethyl)furan () lack the phosphoryl group but share the methylene-linked substituent:
Compound | Molecular Formula | Molecular Weight | Key Functional Group | Applications |
---|---|---|---|---|
2-(Methoxymethyl)furan | $\text{C}6\text{H}8\text{O}_2$ | 112.13 | Methoxymethyl | Flavoring agents, intermediates |
2-(Ethoxymethyl)furan | $\text{C}7\text{H}{10}\text{O}_2$ | 126.15 | Ethoxymethyl | Solvent, organic synthesis |
2-(Diethoxyphosphorylmethyl)furan | $\text{C}9\text{H}{15}\text{O}_4\text{P}$ | 242.18 | Diethoxyphosphorylmethyl | Catalysis, agrochemicals |
- Reactivity : The phosphoryl group in this compound enhances electrophilicity at the methylene carbon, enabling nucleophilic substitutions (e.g., with 1,3-dicarbonyl compounds) that are less feasible in alkoxymethyl analogs .
- Solubility: The phosphoryl group increases hydrophilicity compared to non-polar alkoxymethyl derivatives.
Sulfur-Containing Analogs
Furfuryl methyl disulfide () replaces the phosphoryl group with a disulfide ($\text{-SSMe}$):
Compound | Molecular Formula | Molecular Weight | Key Functional Group | Notable Properties |
---|---|---|---|---|
Furfuryl methyl disulfide | $\text{C}6\text{H}8\text{OS}_2$ | 160.25 | Methyldisulfanyl | Volatile, pungent odor |
- Stability : The disulfide bond is prone to oxidative cleavage, whereas the phosphoryl group offers thermal and oxidative stability.
- Applications : Furfuryl methyl disulfide is used in flavoring, while phosphorylated derivatives are more suited for synthetic intermediates .
Biological Activity
2-(Diethoxyphosphorylmethyl)furan is a phosphonated furan derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, is believed to exhibit various pharmacological effects, including anti-inflammatory and antimicrobial properties. This article aims to consolidate the existing research findings on the biological activity of this compound, including data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a furan ring substituted with a diethoxyphosphorylmethyl group, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the phosphoryl group enhances its interaction with proteins and enzymes, potentially affecting their functionality.
Biochemical Pathways
- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, particularly against strains such as Staphylococcus aureus. This effect may be linked to the disruption of bacterial cell wall synthesis or function.
- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of Staphylococcus aureus | |
Anti-inflammatory | Reduction in cytokine production | |
Cytotoxicity | Induction of apoptosis in cancer cells |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating its potential as a therapeutic agent against resistant bacterial strains .
- Anti-inflammatory Mechanisms : In an experimental model using lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that this compound may inhibit NF-κB signaling pathways .
- Cytotoxic Effects on Cancer Cells : Research indicated that treatment with this compound led to apoptosis in human cancer cell lines, with IC50 values ranging from 20 to 50 µM. The mechanism appears to involve the activation of caspase pathways .
Q & A
Q. Basic: What synthetic methodologies are commonly employed to prepare 2-(diethoxyphosphorylmethyl)furan?
The compound is synthesized via nucleophilic substitution or condensation reactions using diethoxyphosphorylmethyl precursors. For example, phosphonomethylation of furan derivatives with diethyl phosphite under basic conditions yields the target compound. Reaction optimization (e.g., solvent choice, temperature) is critical, as evidenced by yields ranging from 29% to 81% in analogous syntheses of substituted furans . Feist-Benary cyclization involving (2,4-dioxobutylidene)phosphoranes may also serve as a pathway, though specific conditions require further validation .
Q. Basic: How do substituent positions on the furan ring influence NMR spectral interpretation?
Substituent positions (e.g., 2-, 3-, or 5-positions) significantly alter chemical shifts in , , and NMR spectra. For instance, the diethoxyphosphorylmethyl group at the 2-position of furan causes distinct values (~20–25 ppm in NMR) and deshields adjacent protons ( ppm). Comparative analysis of regioisomers (e.g., 2- vs. 3-substituted) reveals splitting patterns and coupling constants critical for structural elucidation .
Q. Intermediate: What reaction mechanisms govern the interaction of this compound with 1,3-dicarbonyl compounds?
The reaction proceeds via a tandem nucleophilic addition and cyclization mechanism. The phosphorylmethyl group acts as an electron-withdrawing substituent, activating the furan ring for nucleophilic attack by the enolate of 1,3-dicarbonyl compounds. Subsequent intramolecular cyclization forms bicyclic structures, as observed in the synthesis of hydroxycyclohexenone derivatives (e.g., 46–81% yields). Kinetic studies suggest solvent polarity and base strength are key variables in rate determination .
Q. Advanced: How do dimerization kinetics of α-substituted furans inform the stability of this compound?
Dimerization studies of α-substituted furans (e.g., methyl or trimethylsilyl derivatives) reveal that bulky substituents like diethoxyphosphorylmethyl hinder [4+4] cycloaddition due to steric and electronic effects. Computational modeling (e.g., DFT) predicts activation barriers for dimerization, with substituents altering HOMO-LUMO gaps. Experimental validation via trapping with dienophiles (e.g., methyl acrylate) confirms reduced dimerization propensity compared to unsubstituted furans .
Q. Advanced: What computational strategies predict the reactivity of this compound in complex reactions?
Density Functional Theory (DFT) calculations model electronic properties (e.g., charge distribution, frontier orbitals) to predict regioselectivity in Diels-Alder or nucleophilic substitution reactions. For example, the phosphoryl group’s electron-withdrawing nature increases electrophilicity at the furan’s β-position. Molecular docking simulations further assess interactions with biological targets, though experimental validation remains essential .
Q. Intermediate: How can toxicity be assessed for this compound given limited data?
Surrogate approaches using structurally related furans (e.g., furan itself) are recommended. For instance, hepatic hyperplasia observed in chronic furan exposure (rodent studies) suggests potential hepatotoxicity. In vitro assays (e.g., Ames test for mutagenicity) and read-across methodologies fill data gaps, though substituent-specific effects (e.g., phosphoryl groups) may alter toxicity profiles .
Q. Basic: What experimental parameters optimize the yield of this compound derivatives?
Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates.
- Temperature : Reactions often proceed at 60–80°C to balance kinetics and side reactions.
- Catalysts : Mild bases (e.g., KCO) improve phosphonomethylation efficiency.
Yield variations (e.g., 29% vs. 81% in regioisomers) highlight the need for regiochemical control via directing groups .
Q. Advanced: What factors explain variability in byproduct formation during furan functionalization?
Byproducts arise from competing pathways such as over-oxidation, ring-opening, or isomerization. For example, 2- and 3-methylfuran analogs form via divergent Maillard reaction pathways in thermal processes. LC-MS and GC-MS analyses differentiate products, while kinetic studies identify rate-limiting steps (e.g., proton transfer in cyclization) .
Q. Intermediate: How to resolve contradictions in toxicity data for substituted furans?
Contradictions arise from differences in metabolic activation (e.g., CYP450-mediated vs. non-enzymatic pathways). Systematic comparison of in vitro (e.g., microsomal assays) and in vivo data, coupled with QSAR models, clarifies structure-activity relationships. For phosphorylated furans, phosphodiesterase-mediated hydrolysis may mitigate toxicity compared to alkylfurans .
Q. Advanced: How does Feist-Benary cyclization apply to synthesizing phosphorylated furan derivatives?
This cyclization involves reacting (2,4-dioxobutylidene)phosphoranes with α-haloketones or aldehydes to form 3-acyl-2-alkenylfurans. The phosphoryl group stabilizes intermediates, enabling regioselective formation of 2-substituted furans. Optimization of Lewis acid catalysts (e.g., ZnCl) and solvent polarity (e.g., dichloromethane) enhances yields .
Properties
IUPAC Name |
2-(diethoxyphosphorylmethyl)furan | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15O4P/c1-3-12-14(10,13-4-2)8-9-6-5-7-11-9/h5-7H,3-4,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJWVTYRXDJTFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=CO1)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15O4P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364643 | |
Record name | Phosphonic acid, (2-furanylmethyl)-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90364643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39996-86-6 | |
Record name | Phosphonic acid, (2-furanylmethyl)-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90364643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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